1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

Catalog No.
S12659358
CAS No.
5757-19-7
M.F
C29H28N2O
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

CAS Number

5757-19-7

Product Name

1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

IUPAC Name

1-carbazol-9-yl-3-(dibenzylamino)propan-2-ol

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C29H28N2O/c32-25(22-31-28-17-9-7-15-26(28)27-16-8-10-18-29(27)31)21-30(19-23-11-3-1-4-12-23)20-24-13-5-2-6-14-24/h1-18,25,32H,19-22H2

InChI Key

MAIAKFREYFMMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol is an organic compound characterized by its unique structure, which includes a carbazole moiety and a dibenzylamino group. The molecular formula for this compound is C23H26N2O, and it has a molecular weight of approximately 350.47 g/mol. This compound is notable for its physical properties, including a density of 1.12 g/cm³ and a boiling point of 447.2ºC at 760 mmHg .

The compound's structure features a propanol backbone, which contributes to its solubility and reactivity. The presence of the carbazole ring enhances its electronic properties, making it interesting for various applications in organic electronics and medicinal chemistry.

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, which can be utilized to introduce different substituents.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding the compound's utility in synthetic chemistry.
  • Oxidation: The alcohol functional group may be oxidized to form ketones or aldehydes, further modifying the compound's reactivity profile.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

Research indicates that 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing efficacy against various cancer cell lines. The compound's structural features are believed to contribute to its ability to interact with biological targets, potentially influencing cell signaling pathways involved in proliferation and apoptosis.

Moreover, compounds similar to this one have shown promise in neuroprotective studies, suggesting that it may also have applications in treating neurodegenerative diseases.

Several synthesis methods have been developed for 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol:

  • Direct Amination: The synthesis can involve the reaction of carbazole with dibenzylamine under specific conditions (e.g., using catalysts such as palladium) to yield the desired product.
  • Reduction Reactions: Starting from precursors containing carbonyl groups, reduction can lead to the formation of the alcohol functionality.
  • Multi-step Synthesis: This method may involve several steps where intermediates are carefully handled to achieve the final product through controlled reactions.

These methods highlight the compound's accessibility for research and industrial applications.

1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol has various applications across multiple fields:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes and photovoltaic cells.
  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound in drug development targeting cancer and neurodegenerative diseases.
  • Chemical Research: As a versatile building block, it is used in synthesizing more complex organic molecules.

Interaction studies involving 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: Testing the biological activity against cultured cells to assess therapeutic potential.

These studies are crucial for understanding the mechanisms through which this compound exerts its effects and for optimizing its pharmacological properties.

Several compounds share structural similarities with 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Carbazol-9-yl-3-dibutylamino-propan-2-olSimilar carbazole core; butyl groups instead of benzylPotentially different solubility and biological activity due to alkyl chain length
1-Carbazol-9-yl-3-m-tolylamino-propan-2-olContains a methyl group on the aromatic ringMay exhibit different electronic properties affecting reactivity
1-Carbazol-9-yl-3-piperidin-1-ylpropan-2-olPiperidine ring instead of dibenzylamineOffers different steric and electronic characteristics impacting binding affinity

These compounds illustrate the diversity within this chemical class and highlight how modifications can lead to variations in properties and activities.

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

420.220163521 g/mol

Monoisotopic Mass

420.220163521 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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